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Introduction
Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps crucial for

acidifying intracellular organelles and the extracellular space in specialized cells.[1][2] This

acidification is vital for a multitude of cellular processes, including protein degradation,

receptor-mediated endocytosis, and autophagy.[2][3] In cancer, V-ATPase activity is often

upregulated, contributing to the acidic tumor microenvironment, which promotes tumor

invasion, metastasis, and multidrug resistance.[4] This makes V-ATPase a compelling target for

anticancer drug development.

Celangulin XIX belongs to a class of natural products that have shown potential as V-ATPase

inhibitors. While direct studies on Celangulin XIX are limited, research on its close analog,

Celangulin V, provides significant insights into its mechanism of action. Studies on Celangulin V

have demonstrated its ability to inhibit the ATP hydrolytic activity of V-ATPase, suggesting a

direct interaction with the enzyme complex. These application notes provide a comprehensive

overview and detailed protocols for investigating Celangulin XIX as a V-ATPase inhibitor,

leveraging the knowledge from its analogs.

V-ATPase: Structure and Function
The V-ATPase is a large, multisubunit complex composed of two main domains: the peripheral

V1 domain responsible for ATP hydrolysis and the integral membrane V0 domain that
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translocates protons. The coordinated action of these domains couples the energy from ATP

hydrolysis to pump protons across membranes, establishing a proton motive force.

In cancer cells, V-ATPase is often overexpressed and can be found on the plasma membrane

of invasive cancer cells. This localization contributes to the acidification of the tumor

microenvironment, which enhances the activity of proteases involved in extracellular matrix

degradation, facilitating cell migration and invasion. Furthermore, the altered pH gradient

maintained by V-ATPase can contribute to chemotherapy resistance by sequestering weakly

basic drugs in acidic organelles or by promoting their efflux.

Celangulin XIX as a V-ATPase Inhibitor
Based on studies of its analog Celangulin V, Celangulin XIX is hypothesized to function as a

competitive inhibitor of V-ATPase. Research on Celangulin V has shown that it binds to the V-

ATPase complex and inhibits its ATP hydrolysis activity. Affinity chromatography experiments

have identified that Celangulin V can bind to subunits a, H, and B of the V-ATPase. Molecular

docking studies further suggest that Celangulin V competitively binds to the ATP binding site

within the A and B subunit interface of the V1 domain.

Proposed Mechanism of Action:

Celangulin XIX likely interacts with the catalytic V1 domain of the V-ATPase, competing with

ATP for its binding site. This inhibition of ATP hydrolysis prevents the conformational changes

necessary for proton translocation through the V0 domain, thereby disrupting the proton

pumping activity of the enzyme.

Data Presentation
The following table summarizes the inhibitory activity of Celangulin V on V-ATPase, which can

be used as a reference for expected values when testing Celangulin XIX.
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Experimental Protocols
Detailed methodologies for key experiments to characterize the inhibitory effect of Celangulin
XIX on V-ATPase are provided below.

Protocol 1: V-ATPase ATP Hydrolysis Assay
This assay measures the rate of ATP hydrolysis by V-ATPase by quantifying the amount of

inorganic phosphate (Pi) released.

Materials:

Purified V-ATPase enzyme or membrane fractions enriched in V-ATPase

Celangulin XIX (and other inhibitors like Bafilomycin A1 as a positive control)

ATP solution (100 mM)

Magnesium Chloride (MgCl2, 1 M)

Assay Buffer: 50 mM MOPS-Tris, pH 7.0, 3 mM 2-mercaptoethanol, 0.2 mM EGTA, 2 mM

MgCl2

Malachite Green Reagent

Phosphate Standard solution (e.g., KH2PO4)
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96-well microplate

Microplate reader

Procedure:

Prepare Reagents:

Prepare a series of dilutions of Celangulin XIX in the assay buffer.

Prepare a positive control inhibitor solution (e.g., 1 µM Bafilomycin A1).

Prepare a reaction mix containing assay buffer, MgCl2, and ATP.

Reaction Setup:

Add 20 µL of the diluted Celangulin XIX, control inhibitor, or assay buffer (for no-inhibitor

control) to the wells of a 96-well plate.

Add 20 µL of the purified V-ATPase enzyme or membrane fraction to each well.

Pre-incubate the plate at 37°C for 15 minutes.

Initiate Reaction:

Add 10 µL of the ATP solution to each well to start the reaction. The final ATP

concentration should be at the Km of the enzyme, if known, or at a concentration that

gives a robust signal.

Incubate the plate at 37°C for 30 minutes.

Stop Reaction and Detect Phosphate:

Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well.

Incubate at room temperature for 15 minutes to allow color development.

Data Acquisition:
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Measure the absorbance at 620-650 nm using a microplate reader.

Generate a standard curve using the phosphate standard solution to determine the

amount of Pi released in each well.

Data Analysis:

Calculate the percentage of V-ATPase activity for each Celangulin XIX concentration

relative to the no-inhibitor control.

Plot the percentage of activity against the logarithm of the Celangulin XIX concentration

and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: V-ATPase Proton Pumping Assay
This assay measures the ability of V-ATPase to pump protons into sealed vesicles, which can

be monitored by the quenching of a pH-sensitive fluorescent dye like Acridine Orange.

Materials:

Membrane vesicles containing V-ATPase (e.g., from yeast vacuoles or enriched from cancer

cells)

Celangulin XIX

Acridine Orange (1 mM stock in DMSO)

ATP solution (100 mM)

Assay Buffer: 10 mM MOPS-Tris, pH 7.0, 150 mM KCl, 5 mM MgCl2

Fluorescence microplate reader or spectrofluorometer

Procedure:

Prepare Vesicles and Reagents:

Dilute the membrane vesicles in the assay buffer to an appropriate concentration.
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Prepare a series of dilutions of Celangulin XIX in the assay buffer.

Assay Setup:

In a 96-well black microplate, add 180 µL of the vesicle suspension to each well.

Add 10 µL of the diluted Celangulin XIX or assay buffer to the respective wells.

Add 1 µL of Acridine Orange to each well to a final concentration of 1-5 µM.

Incubate the plate in the dark at room temperature for 5 minutes.

Measure Fluorescence:

Place the plate in the fluorescence reader and record the baseline fluorescence for 2-3

minutes (Excitation: 490 nm, Emission: 530 nm).

Initiate Proton Pumping:

Add 10 µL of ATP solution to each well to initiate the V-ATPase activity.

Immediately start recording the fluorescence intensity every 30 seconds for 15-20

minutes. A decrease in fluorescence indicates proton pumping and acidification of the

vesicles.

Data Analysis:

Calculate the initial rate of fluorescence quenching for each condition.

Determine the percentage of inhibition of proton pumping for each Celangulin XIX
concentration compared to the control.

Plot the percentage of inhibition against the Celangulin XIX concentration to determine

the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the effect of Celangulin XIX on the viability of cancer cells.
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Materials:

Cancer cell line known to have high V-ATPase expression (e.g., MDA-MB-231)

Celangulin XIX

Complete cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well cell culture plate

Incubator (37°C, 5% CO2)

Microplate reader

Procedure:

Cell Seeding:

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete medium.

Incubate the plate overnight to allow the cells to attach.

Compound Treatment:

Prepare serial dilutions of Celangulin XIX in complete medium.

Remove the old medium from the wells and add 100 µL of the medium containing different

concentrations of Celangulin XIX. Include a vehicle control (e.g., DMSO).

Incubate the cells for 48-72 hours.

MTT Addition:
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Add 20 µL of MTT solution to each well.

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

Formazan Solubilization:

Carefully remove the medium from each well.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 5 minutes to ensure complete dissolution.

Data Acquisition:

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Plot the percentage of viability against the logarithm of the Celangulin XIX concentration

and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of

maximal inhibition of cell proliferation).

Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the investigation of

Celangulin XIX as a V-ATPase inhibitor.

Caption: Proposed mechanism of V-ATPase inhibition by Celangulin XIX.
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Caption: Workflow for characterizing Celangulin XIX.
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Caption: V-ATPase role in cancer signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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